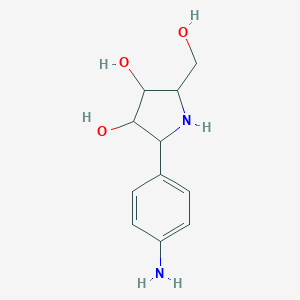![molecular formula C17H16N2O2S B222198 N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide, commonly known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
PTP1B inhibitor works by binding to the active site of PTP1B, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This results in increased insulin signaling and glucose uptake in cells, leading to improved glucose homeostasis. In cancer cells, PTP1B inhibitor induces cell cycle arrest and apoptosis by inhibiting the activity of various oncogenic proteins.
Biochemical and Physiological Effects
PTP1B inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity, indicating its potential as an anti-obesity agent. In cancer cells, PTP1B inhibitor induces cell cycle arrest and apoptosis, leading to reduced tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
PTP1B inhibitor is a valuable tool for studying the role of PTP1B in various cellular processes. It can be used to investigate the molecular mechanisms underlying insulin signaling and glucose homeostasis, as well as the oncogenic pathways involved in cancer development. However, PTP1B inhibitor has some limitations in lab experiments, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when conducting experiments with PTP1B inhibitor.
Future Directions
There are several future directions for research on PTP1B inhibitor. One area of focus is the development of more potent and selective inhibitors with fewer off-target effects. Another direction is the investigation of PTP1B inhibitor in combination with other drugs for the treatment of diabetes, obesity, and cancer. Additionally, the role of PTP1B in other cellular processes, such as immune function and neuronal signaling, warrants further investigation.
Synthesis Methods
The synthesis of PTP1B inhibitor involves the reaction of 3-(prop-2-en-1-yloxy)aniline with thiophosgene to form N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}chloride. This intermediate is then reacted with benzamide to form the final product, N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide.
Scientific Research Applications
PTP1B inhibitor has been extensively studied for its therapeutic potential in the treatment of various diseases, including obesity, diabetes, and cancer. It is known to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B activity can improve insulin sensitivity and glucose uptake, making it a promising target for the treatment of diabetes and obesity. Additionally, PTP1B inhibitor has been found to have anti-cancer properties by inhibiting the growth and survival of cancer cells.
properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(3-prop-2-enoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-2-11-21-15-10-6-9-14(12-15)18-17(22)19-16(20)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H2,18,19,20,22) |
InChI Key |
SJANRUCZVMQRAY-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



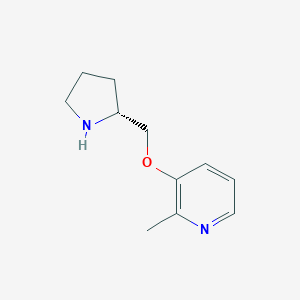
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
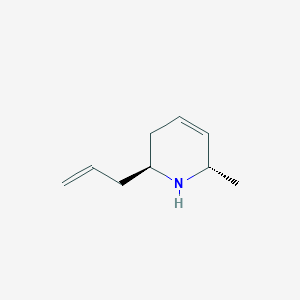
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
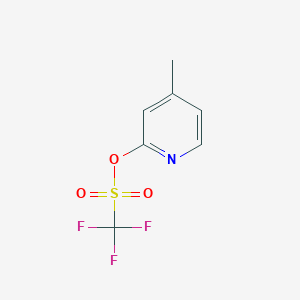
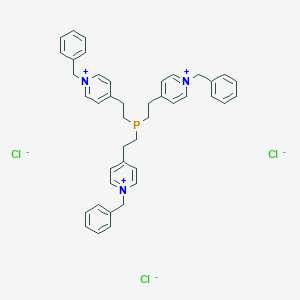
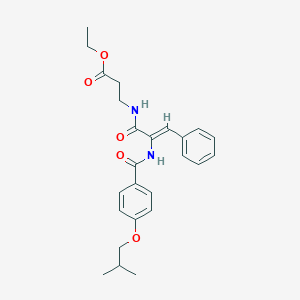
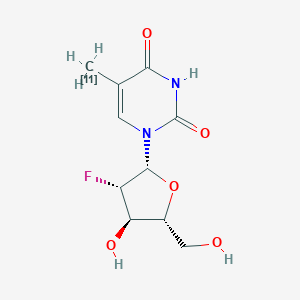

![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
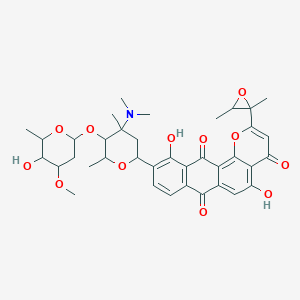
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)
